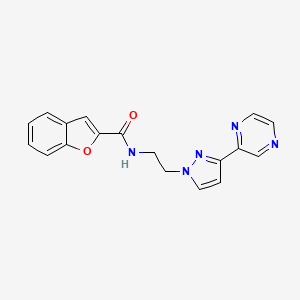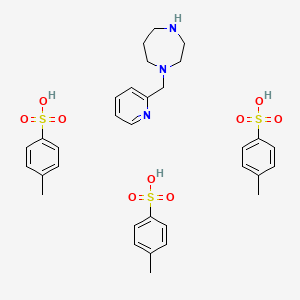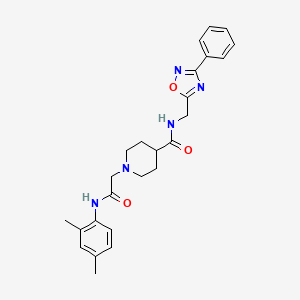
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol” is a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Yengoyan et al. (2018) involved synthesizing novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, showing potential as plant growth stimulants (Yengoyan et al., 2018).
Inhibition Studies and Molecular Docking
- Chaudhry et al. (2017) reported the efficient green synthesis of pyrazolylpyridazine amines derived from 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. These compounds exhibited inhibitory effects on yeast α-glucosidase, with molecular docking studies aiding in understanding their structure-activity relationship (Chaudhry et al., 2017).
Antimicrobial Activity
- Zaki et al. (2016) explored the antimicrobial activities of pyrazolo[3,4-d]pyridazines, among other compounds, which showed efficacy against both gram-positive and gram-negative bacteria (Zaki et al., 2016).
Mononuclear ReI Complex Synthesis
- Saldías et al. (2020) investigated a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine, which included the 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid component. This study provided insights into the molecular structure and intramolecular hydrogen bonding (Saldías et al., 2020).
Corrosion Inhibition Studies
- Olasunkanmi et al. (2018) explored the use of 6-substituted 3-chloropyridazine derivatives, including 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings revealed the compounds' protective actions against corrosion, supported by experimental and theoretical studies (Olasunkanmi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, leading to a wide spectrum of biological activities .
Mode of Action
It’s known that similar pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their biological effects .
Biochemical Pathways
Similar compounds have been shown to have a pronounced stimulating effect on plant growth , suggesting they may interact with biochemical pathways related to growth and development.
Result of Action
Similar compounds have been shown to have a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJPDQVHITKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=S)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)


![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)



![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
